molecular formula C17H18N4O B7472303 N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7472303
M. Wt: 294.35 g/mol
InChI Key: BJSHGUDTJVOIAQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DMPP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DMPP is a pyrazolo[3,4-b]pyridine derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have various biological activities, making it a potential candidate for scientific research. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its anti-inflammatory effects, with research showing that it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have analgesic effects, with research showing that it can reduce pain in animal models. Additionally, N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has shown antitumor effects, with research showing that it can inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have various biochemical and physiological effects. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to reduce the activity of COX-2 and NF-κB. Additionally, N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is relatively easy to synthesize and can be obtained in good yields using various methods. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have low toxicity in animal models. However, N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has some limitations for lab experiments. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has low solubility in water, which can make it difficult to use in some experiments. Additionally, N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide research. N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has shown promise as a potential anti-inflammatory and analgesic agent, so further research could explore its use in treating inflammatory and pain-related disorders. Additionally, N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has shown antitumor effects, so further research could explore its use in cancer treatment. Further research could also explore the mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide and its potential interactions with other drugs.

Synthesis Methods

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can be synthesized using various methods, including the reaction of 2,6-dimethylphenyl hydrazine with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of phosphorus oxychloride. Another method involves the reaction of 2,6-dimethylphenyl hydrazine with 5-bromo-3-methyl-1-phenyl-1H-pyrazole in the presence of potassium carbonate. The yield of N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide using these methods ranges from 50-85%.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-10-6-5-7-11(2)15(10)19-17(22)13-8-14-12(3)20-21(4)16(14)18-9-13/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSHGUDTJVOIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(N=C2)N(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

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